

IUPAC name and synonyms for 5-Cyclopropylthiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyclopropylthiazol-2-amine

Cat. No.: B1592768

[Get Quote](#)

An In-depth Technical Guide to **5-Cyclopropylthiazol-2-amine** for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety is recognized as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1][2] **5-Cyclopropylthiazol-2-amine**, a specific derivative within this class, combines the versatile 2-aminothiazole core with a cyclopropyl group—a small, strained ring known to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[3] This guide offers a comprehensive technical overview of **5-Cyclopropylthiazol-2-amine**, intended for researchers and professionals engaged in drug discovery and development. We will delve into its chemical identity, a robust synthesis protocol, and its potential as a cornerstone for developing novel therapeutics.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

Nomenclature and Identification

- IUPAC Name: 5-cyclopropyl-1,3-thiazol-2-amine[4]
- CAS Number: 606092-87-9[4][5][6]
- Molecular Formula: C₆H₈N₂S[4][5]

Synonyms

The compound is known by several synonyms in commercial and chemical databases, including:

- 2-Amino-5-cyclopropylthiazole[4]
- 5-Cyclopropyl-thiazol-2-ylamine[4]
- 5-cyclopropyl-2,3-dihydro-1,3-thiazol-2-imine[4]

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of **5-Cyclopropylthiazol-2-amine**, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.

Property	Value	Source
Molecular Weight	140.21 g/mol	PubChem[4]
Exact Mass	140.04081944 Da	PubChem[4]
XLogP3-AA (LogP)	1.2	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	3	PubChem[4]
Topological Polar Surface Area	67.2 Å ²	PubChem[4]
Rotatable Bond Count	1	PubChem[4]
Complexity	114	PubChem[4]

These properties are computationally derived and provide a predictive foundation for experimental design, such as assessing potential membrane permeability (LogP) and solubility characteristics (Polar Surface Area).

PART 2: Synthesis and Mechanism

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a primary and versatile method.[7] This approach involves the condensation reaction between an α -haloketone and a thiourea.

Proposed Synthesis Protocol: Hantzsch Thiazole Synthesis

This protocol details a reliable method for synthesizing **5-Cyclopropylthiazol-2-amine** from commercially available starting materials.

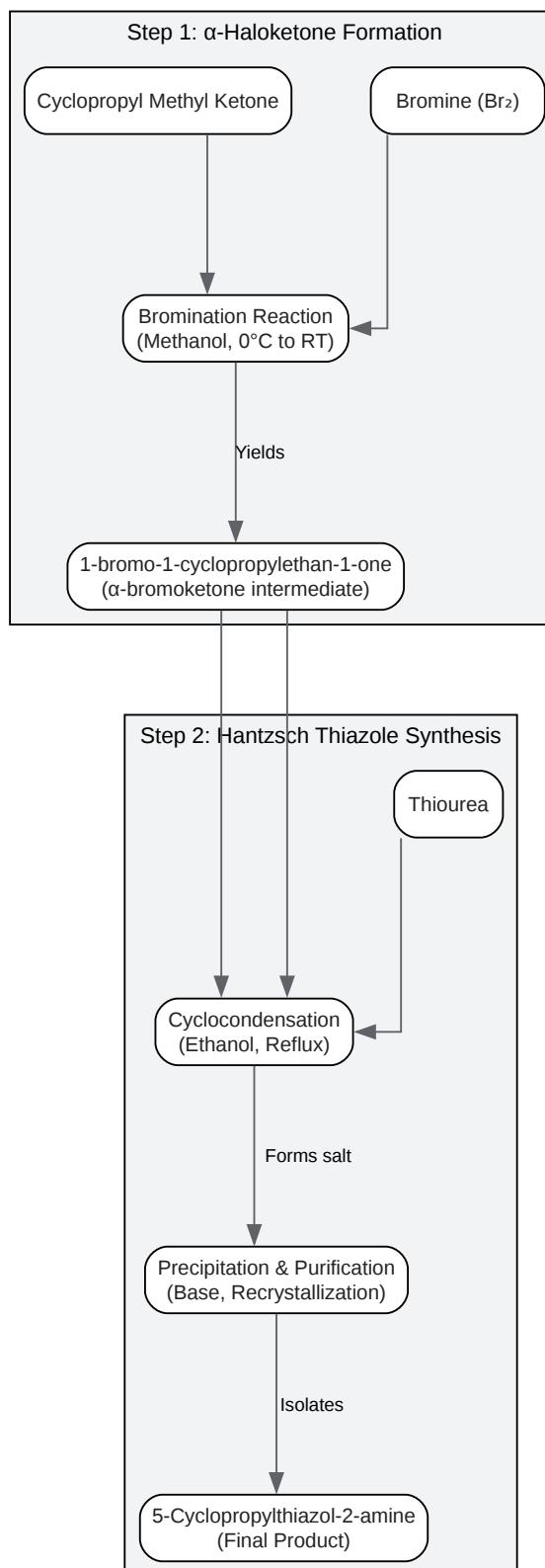
Step 1: Bromination of Cyclopropyl Methyl Ketone

- Objective: To generate the key intermediate, 1-bromo-1-cyclopropylethan-1-one (an α -haloketone).

- Methodology:

- Dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or acetic acid.
- Cool the solution to 0-5°C in an ice bath.
- Add bromine (1.0 eq) dropwise while maintaining the temperature below 10°C. The dropwise addition is critical to control the exothermic reaction and prevent over-bromination.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction by adding a solution of sodium bisulfite to neutralize any remaining bromine.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α -bromoketone is often used directly in the next step without further purification due to its potential lachrymatory nature.

Step 2: Cyclocondensation with Thiourea


- Objective: To form the thiazole ring through condensation of the α -bromoketone with thiourea.

- Methodology:

- Dissolve thiourea (1.1 eq) in ethanol in a round-bottom flask.
- Add the crude 1-bromo-1-cyclopropylethan-1-one (1.0 eq) solution in ethanol to the flask.
- Reflux the reaction mixture for 4-6 hours. The progress can be monitored by TLC.^[8] The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur atom on the α -carbon, followed by intramolecular cyclization and dehydration.
- After completion, cool the reaction mixture to room temperature.

- Neutralize the mixture with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, to deprotonate the aminothiazole hydrobromide salt, precipitating the free amine product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **5-Cyclopropylthiazol-2-amine**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

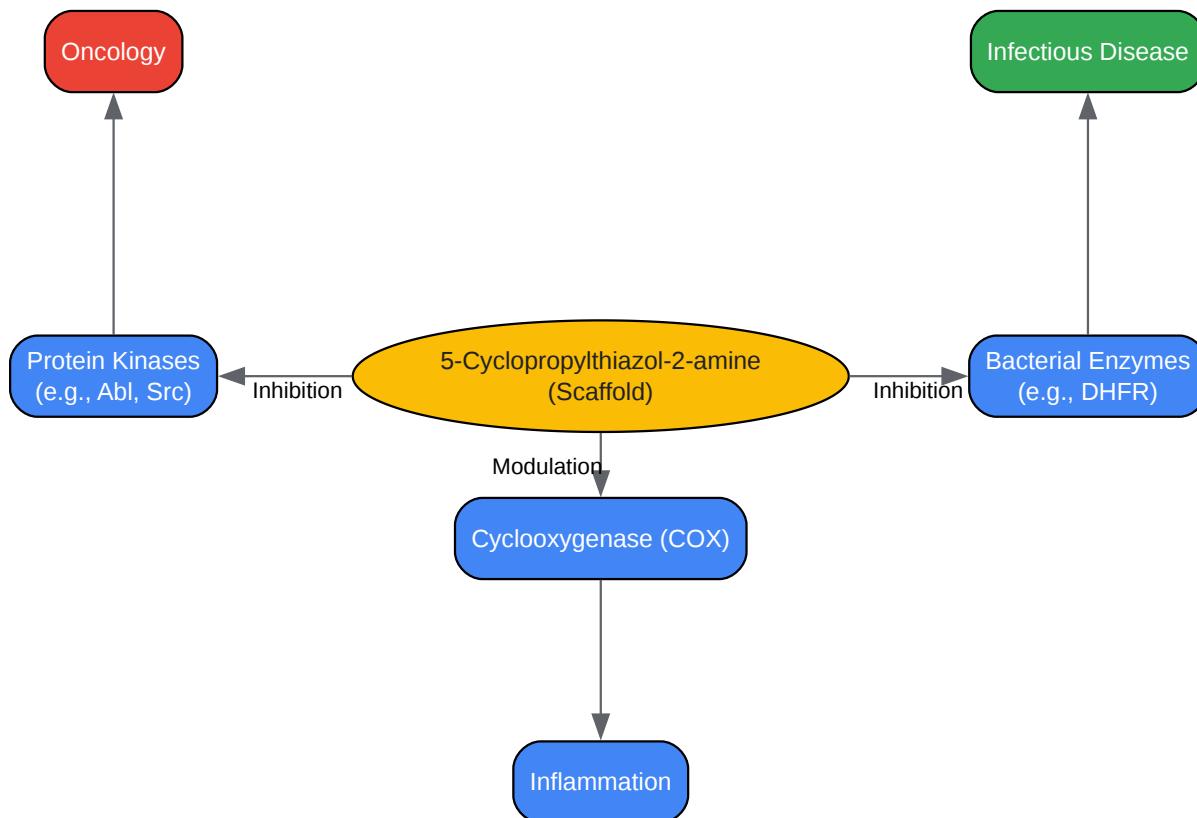
Caption: Hantzsch synthesis workflow for **5-Cyclopropylthiazol-2-amine**.

PART 3: Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in numerous clinically significant drugs, including the anticancer agent Dasatinib.^{[9][10]} The incorporation of this moiety is a validated strategy for targeting a wide array of proteins. While specific biological data for **5-Cyclopropylthiazol-2-amine** is not extensively published, its structural features suggest significant potential across several therapeutic areas.

A Privileged Scaffold for Kinase Inhibition

Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases. The nitrogen atoms in the thiazole ring and the exocyclic amine can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for inhibitors. The 5-position substituent, in this case, the cyclopropyl group, typically projects into the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity.


- Potential Targets: Based on analogs, potential kinase targets could include Tyrosine Kinases (e.g., Src family, Abl) and Serine/Threonine Kinases involved in cell proliferation and signaling pathways.^{[9][10]}

Antimicrobial and Anti-inflammatory Potential

The thiazole ring is a key component of many compounds with demonstrated antimicrobial and anti-inflammatory activities.^{[7][11]} The mechanism often involves the inhibition of essential microbial enzymes or the modulation of inflammatory signaling cascades.

- Antimicrobial Applications: Derivatives have shown activity against various bacterial and fungal strains.^{[7][12]}
- Anti-inflammatory Applications: The scaffold can be elaborated to target enzymes like COX or to modulate pathways involving cytokines.

Diagram of Potential Therapeutic Applications

[Click to download full resolution via product page](#)

Caption: Potential therapeutic targets for **5-cyclopropylthiazol-2-amine** derivatives.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of **5-Cyclopropylthiazol-2-amine** is essential.

- **GHS Hazard Statements:** The compound is classified as an irritant.[\[6\]](#) According to GHS classifications, it may be harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[\[4\]](#)[\[6\]](#)
- **Precautionary Measures:** Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[\[6\]](#)

Conclusion

5-Cyclopropylthiazol-2-amine represents a high-potential starting point for medicinal chemistry campaigns. It combines the biologically validated 2-aminothiazole core with a cyclopropyl group known to confer advantageous physicochemical properties. The straightforward Hantzsch synthesis makes it an accessible building block for creating diverse libraries of compounds. For drug development professionals, this molecule serves as a versatile scaffold poised for derivatization and exploration across multiple therapeutic areas, particularly in the development of kinase inhibitors and novel antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4-Cyclopropylthiazol-2-amine | 324579-90-0 [smolecule.com]
- 4. 5-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 22170679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Cyclopropylthiazol-2-amine | 606092-87-9 [sigmaaldrich.com]
- 6. 606092-87-9 Cas No. | 5-Cyclopropylthiazol-2-amine | Apollo [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one [mdpi.com]

- To cite this document: BenchChem. [IUPAC name and synonyms for 5-Cyclopropylthiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592768#iupac-name-and-synonyms-for-5-cyclopropylthiazol-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com